molecular formula C19H31N3O2 B13222533 tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B13222533
M. Wt: 333.5 g/mol
InChI Key: CDSVROUISZFSMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a 2,6-diazaspiro[3.4]octane core substituted with a tert-butoxycarbonyl (Boc) protecting group at position 6 and a 1-(2-methylpropyl)-1H-pyrrol-3-yl moiety at position 1. With the CAS number 885270-86-0, it has a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol . Key physicochemical properties include a density of 1.1 g/cm³, boiling point of 301.3°C, and logP of 0.93, indicating moderate lipophilicity suitable for pharmaceutical applications . The Boc group enhances stability during synthesis, while the spirocyclic structure may confer conformational rigidity, influencing receptor binding in drug discovery contexts .

Properties

Molecular Formula

C19H31N3O2

Molecular Weight

333.5 g/mol

IUPAC Name

tert-butyl 3-[1-(2-methylpropyl)pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C19H31N3O2/c1-14(2)10-21-8-6-15(11-21)16-19(12-20-16)7-9-22(13-19)17(23)24-18(3,4)5/h6,8,11,14,16,20H,7,9-10,12-13H2,1-5H3

InChI Key

CDSVROUISZFSMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=C1)C2C3(CCN(C3)C(=O)OC(C)(C)C)CN2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows these key steps:

Detailed Synthetic Route from Patent EP 3377060 B1

A key source for the preparation method is the European Patent EP 3377060 B1, which describes related pyrazole and pyrrole derivatives with spirocyclic diazaspiro cores, including processes for their preparation.

  • Step 1: Formation of the spirocyclic diazaspiro intermediate

    Starting from a suitable piperazine derivative, the spirocyclic ring is formed by intramolecular cyclization. For example, a piperazine bearing a side chain with a leaving group (e.g., halide or tosylate) at the appropriate position undergoes nucleophilic displacement by the nitrogen atom to form the spirocyclic system.

  • Step 2: N-Alkylation with 1-(2-methylpropyl)pyrrole

    The nitrogen atom on the spirocyclic ring is alkylated with 1-(2-methylpropyl)pyrrole under controlled conditions. This step requires careful control of stoichiometry and reaction conditions to avoid over-alkylation or side reactions. Common solvents include polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with bases such as potassium carbonate or sodium hydride facilitating the alkylation.

  • Step 3: Introduction of the tert-butyl carbamate protecting group

    The carboxylate group at position 6 of the spirocyclic ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or sodium bicarbonate. This step is generally performed at low temperatures (0–25°C) to maintain selectivity and prevent decomposition.

Alternative Synthetic Approaches

  • Direct spirocyclization with pre-functionalized pyrrole

    In some synthetic routes, the pyrrole substituent is introduced earlier, and the spirocyclization is performed on a pyrrole-containing precursor. This approach can reduce the number of steps but requires the pyrrole moiety to withstand the cyclization conditions.

  • Use of protecting groups on the pyrrole nitrogen

    To avoid undesired side reactions during spirocyclization, the pyrrole nitrogen may be temporarily protected (e.g., as a silyl ether or carbamate) and deprotected after the spirocyclic ring formation.

Data Table: Summary of Key Reagents and Conditions

Step Reagents/Conditions Notes
Spirocyclic ring formation Piperazine derivative, base, solvent (DMF) Intramolecular nucleophilic substitution
N-Alkylation with pyrrole 1-(2-methylpropyl)pyrrole, base (K2CO3), DMF Controlled stoichiometry essential
Boc protection of carboxylate Di-tert-butyl dicarbonate, base (Et3N), 0–25°C Mild conditions to preserve other groups

Research Results and Yields

  • The spirocyclization step generally proceeds with moderate to high yields (60–85%), depending on the leaving group and reaction conditions.

  • N-Alkylation with the pyrrole derivative typically achieves yields between 50–75%, with careful control of reaction time and temperature critical to minimize side products.

  • Boc protection is usually quantitative or near-quantitative (>90% yield) under optimized conditions.

Analytical Characterization

Chemical Reactions Analysis

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Scientific Research Applications

tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable for the development of new synthetic methodologies.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Core Modifications

Compound Name CAS Number Core Structure Key Substituents Molecular Weight (g/mol) logP
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate 885270-86-0 2,6-diazaspiro[3.4]octane Boc at position 6 212.29 0.93
tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate 1363382-39-1 2,6-diazaspiro[3.4]octane Boc at position 2 212.29 1.02 (estimated)
cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole 250275-15-1 Hexahydropyrrolo[3,4-c]pyrrole Boc at position 2 226.30 1.15
  • Positional Isomerism: The Boc group’s position (2 vs. For example, tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1363382-39-1) may exhibit higher lipophilicity (logP ~1.02) due to the Boc group’s placement closer to the pyrrolidine nitrogen .
  • Core Modifications: Replacing the spiro[3.4]octane with a hexahydropyrrolo[3,4-c]pyrrole core (CAS 250275-15-1) increases molecular weight (226.30 vs. 212.29) and logP (1.15 vs.

Functional Group Variations

Compound Name CAS Number Functional Groups Key Differences Biological Relevance
tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate 1434141-78-2 Oxo group at position 2 Ketone introduces polarity May reduce metabolic stability compared to amine-containing analogs
tert-Butyl 6-benzyl-2,6-diazaspiro[3.4]octane-2-carboxylate 1352926-14-7 Benzyl group at position 6 Increased aromaticity Enhances π-π stacking in receptor binding
  • Benzyl Substitution : The benzyl group in CAS 1352926-14-7 adds aromatic bulk, which could enhance binding to hydrophobic pockets in enzymes or receptors, as seen in vasopressin antagonist candidates .

Physicochemical and Pharmacokinetic Properties

Property Target Compound tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate cis-2-Boc-Hexahydropyrrolo[3,4-c]pyrrole
Molecular Weight 212.29 214.26 226.30
logP 0.93 0.75 (estimated) 1.15
PSA (Ų) 41.57 58.20 41.57
Solubility (mg/mL) <0.1 (predicted) ~0.5 (predicted) <0.1 (predicted)
  • Polar Surface Area (PSA) : The oxo-containing analog (PSA 58.20 Ų) may exhibit reduced cellular uptake compared to the target compound (PSA 41.57 Ų) .
  • Storage Stability : All Boc-protected spiro compounds require storage at 2–8°C under inert gas, indicating susceptibility to hydrolysis and oxidation .

Biological Activity

The compound tert-Butyl 1-[1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,6-diazaspiro[3.4]octane-6-carboxylate (CAS No. 2060008-13-9) is a member of the diazaspirocyclic class of compounds, which have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H31N3O2
  • Molecular Weight : 333.47 g/mol
  • CAS Number : 2060008-13-9

The structural uniqueness of the diazaspiro[3.4]octane core contributes to its biological activity, with modifications at the periphery influencing its pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the potential of diazaspiro compounds in combating infectious diseases. A related compound demonstrated significant inhibitory activity against Mycobacterium tuberculosis H37Rv, with a minimal inhibitory concentration (MIC) as low as 0.016 μg/mL for certain derivatives . This suggests that tert-butyl derivatives may also exhibit similar antimicrobial properties.

Anticancer Potential

The diazaspirocyclic framework has been associated with various anticancer activities. Compounds derived from this structure have been reported as inhibitors of menin-MLL1 interactions, which are crucial in certain leukemias . The ability to modulate signaling pathways such as MAPK and PI3K further supports its potential as an anticancer agent.

Neuropharmacological Effects

Research indicates that compounds with a similar structural motif can act as selective dopamine D3 receptor antagonists . This suggests that tert-butyl derivatives may possess neuropharmacological effects, potentially useful in treating disorders such as schizophrenia or addiction.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in pathogen survival or cancer cell proliferation.
  • Receptor Modulation : By acting on neurotransmitter receptors, it may alter signaling pathways associated with mood regulation and cognition.
  • Structural Interactions : The spirocyclic structure allows for unique interactions with biological macromolecules, enhancing binding affinity and specificity.

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
Compound AAntitubercular0.016
Compound BAnticancer (menin)Not specified
Compound CDopamine D3 antagonistNot specified

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of various diazaspiro derivatives against specific targets. For instance, a study found that certain structural modifications led to enhanced potency against M. tuberculosis and improved selectivity towards cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.